9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24BrN5O3 and its molecular weight is 462.348. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Purine Ring Systems
Another research explored the synthesis of [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, starting from compounds similar to the mentioned chemical structure. These studies provide insights into the synthesis routes and the properties of the newly formed purine derivatives, broadening the understanding of this class of compounds (Hesek & Rybár, 1994).
Studies on Intermolecular Interactions
A quantitative investigation was conducted on the intermolecular interactions present in a molecule closely related to the compound . The study focused on understanding the distribution of interaction energies, electrostatic potential maps, and energy frameworks, providing valuable insights for the design of new materials (Shukla et al., 2020).
Exploration of Anti-inflammatory Activity
Research also delved into the anti-inflammatory properties of a series of substituted analogues based on a novel ring system similar to the one . These studies demonstrated the potential of these compounds in models of chronic inflammation and provided insights into their mechanism of action (Kaminski et al., 1989).
Properties
IUPAC Name |
9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O3/c1-4-29-10-9-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-7-5-14(21)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFRJWMCFBKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Br)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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